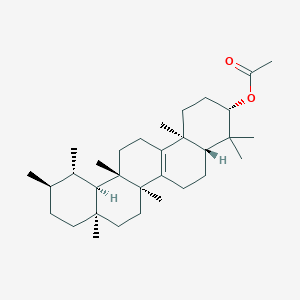Isobauerenyl acetate
CAS No.: 18541-62-3
Cat. No.: VC19697515
Molecular Formula: C32H52O2
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18541-62-3 |
|---|---|
| Molecular Formula | C32H52O2 |
| Molecular Weight | 468.8 g/mol |
| IUPAC Name | [(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate |
| Standard InChI | InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1 |
| Standard InChI Key | GXGXUGKOSZFXNS-AULXUAOGSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)OC(=O)C)C)C)C |
| Canonical SMILES | CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)OC(=O)C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Isobornyl acetate, systematically named exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate, has a molecular weight of 196.29 g/mol and the CAS registry number 125-12-2 . Its bicyclic structure consists of a norbornane framework with acetyl and methyl substituents, conferring stereochemical rigidity. The compound’s exo configuration is critical for its olfactory properties, distinguishing it from the endo-bornyl acetate isomer .
Spectroscopic and Structural Data
Nuclear magnetic resonance (NMR) analysis reveals characteristic signals at δ 4.67 (t, J = 8.0 Hz) for the acetate proton and δ 2.02 (s) for the acetyl methyl group . Infrared (IR) spectroscopy identifies key absorptions at 1,735 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O ester stretch), consistent with its ester functional group . X-ray crystallography confirms the exo orientation of the acetate group, which minimizes steric hindrance and stabilizes the molecule .
Synthesis and Industrial Production
Catalytic Esterification of Camphene
The industrial synthesis of isobornyl acetate involves the acid-catalyzed reaction of camphene with acetic acid. Traditional methods employ sulfuric acid, but recent studies demonstrate superior performance with composite catalysts. For example, a tartaric acid–boric acid system achieves 92.9% camphene conversion and 95.3% selectivity for isobornyl acetate at 70°C . The synergistic effect between the α-hydroxyl carboxylic acid (HCA) and boric acid enhances proton donation, facilitating carbocation formation from camphene (Figure 1) .
Table 1: Optimization of Reaction Conditions for Isobornyl Acetate Synthesis
| Parameter | Optimal Value | Camphene Conversion | Selectivity |
|---|---|---|---|
| Catalyst (Tartaric:Boric) | 5%:4% | 92.9% | 95.3% |
| Acetic Acid:Camphene | 2.5:1 | 92.9% | 95.3% |
| Temperature | 70°C | 92.9% | 95.3% |
| Reaction Time | 16 h | 92.9% | 95.3% |
| Data sourced from |
Hydration and Byproduct Management
Camphene hydration produces isoborneol as a byproduct, which can be minimized by controlling water content. At a water-to-acetic acid ratio of 0.08, isoborneol constitutes only 2.9% of the product, while higher ratios (e.g., 0.5) increase its yield to 12.0% but reduce camphene conversion to 40.2% . Ternary catalysts, such as titanium sulfate–zirconium sulfate, further suppress side reactions, improving isobornyl acetate purity to 98% after vacuum distillation .
Physical and Chemical Properties
Thermodynamic and Solubility Profiles
Isobornyl acetate is insoluble in water but miscible with ethanol, diethyl ether, and most fixed oils . It exhibits a vapor pressure of 0.13 hPa at 20°C and autoignites at 440°C . The compound’s kinematic viscosity of 4.53 cSt at 40°C makes it suitable for sprayable formulations .
Olfactory Characteristics
The compound’s odor profile is described as camphoraceous, coniferous, and balsamic, with subtle minty undertones . Perfumers note its thinner scent compared to bornyl acetate, making it preferable for light, airy fragrances. It blends well with linalool, para-methoxybenzaldehyde, and spike lavender, enhancing fougère and pine-themed perfumes .
Toxicological and Regulatory Considerations
Acute and Chronic Toxicity
Oral LD₅₀ values exceed 10,000 mg/kg in rats, while dermal LD₅₀ exceeds 20,000 mg/kg in rabbits, classifying it as low toxicity . Chronic exposure studies report no carcinogenic or reproductive effects, though undiluted application may cause skin irritation in sensitized individuals .
Regulatory Status
Isobornyl acetate is Generally Recognized as Safe (GRAS) by the FDA (FEMA No. 2160) and complies with IFRA guidelines for cosmetic use . The European Chemicals Agency (ECHA) lists it under REACH with no restrictions, while the EPA reports U.S. production volumes of 1–10 million pounds annually .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume